molecular formula C23H25N3O3 B3015058 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide CAS No. 953186-08-8

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide

Cat. No.: B3015058
CAS No.: 953186-08-8
M. Wt: 391.471
InChI Key: YBRGZBHSHWICSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide is a pyridazinone derivative characterized by a 3-methoxyphenyl substituent at the pyridazinone core and a phenethylamide side chain.

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-20-10-5-9-19(17-20)21-12-13-23(28)26(25-21)16-6-11-22(27)24-15-14-18-7-3-2-4-8-18/h2-5,7-10,12-13,17H,6,11,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGZBHSHWICSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C23H25N3O5
  • Molecular Weight : 423.46 g/mol
  • IUPAC Name : this compound

The structure of this compound features a pyridazine ring, which is significant for its biological activity. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes, thereby modulating cellular signaling pathways.

In Vitro Studies

Recent research has indicated that This compound exhibits significant biological activities, particularly in:

  • Osteoclast Differentiation : Studies have shown that this compound can inhibit the differentiation of osteoclasts, which are critical cells in bone resorption. The mechanism appears to involve modulation of CD47 expression and cathepsin K activity rather than direct interference with RANKL signaling pathways.

Case Studies

  • Osteoporosis Model : In a controlled study involving osteoclast precursor cells, treatment with this compound resulted in a marked reduction in the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, indicating effective inhibition of osteoclastogenesis.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated a significant decrease in enzyme activity at certain concentrations, suggesting potential therapeutic applications in metabolic disorders .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Osteoclast DifferentiationInhibition of multinucleated cell formation
Enzyme InhibitionReduced activity of metabolic enzymes

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyridazine core with methoxy substitutionInhibits osteoclast differentiation
N-butyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamideSimilar core, different alkyl substitutionPotentially similar effects
N-cyclopentyl derivativeCyclopentyl instead of butylVariations in solubility

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Yield: Electron-withdrawing groups (e.g., 4-cyano in 5c) or bulky substituents (e.g., 4-iodophenyl in 8b) reduce synthetic yields (46–90%), while simpler groups like 3-methoxybenzyl in 8c achieve near-quantitative yields (99.9%) .

Spectral Trends: The pyridazinone C=O stretch in IR spectra consistently appears near 1650 cm⁻¹ across analogs . Benzyloxy or benzylamine substituents (e.g., 5c, 8c) show distinct 1H NMR signals at δ 5.35–5.41 for methylene protons .

Pharmacological Implications :

  • Sulfonamide derivatives (e.g., 5c ) are associated with enhanced solubility and enzyme inhibition, while antipyrine hybrids (e.g., 6h ) target cyclooxygenase pathways .
  • The target compound’s phenethylamide group may improve blood-brain barrier penetration compared to sulfonamide or thioacetamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.